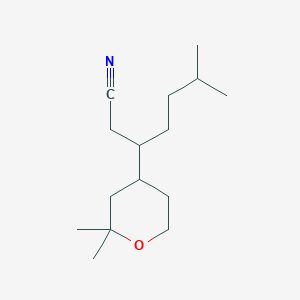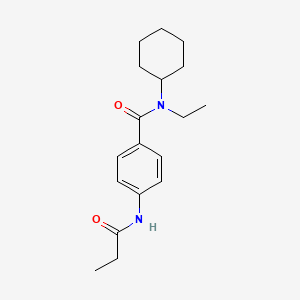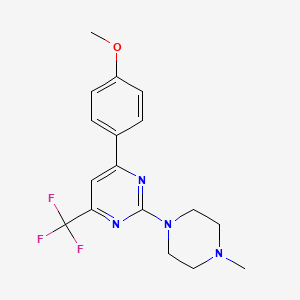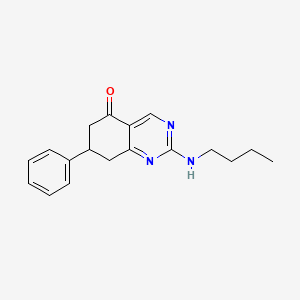
3-(2,2-Dimethyloxan-4-yl)-6-methylheptanenitrile
描述
3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanenitrile is an organic compound that features a unique structural motif combining a tetrahydropyran ring with a heptanenitrile chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyloxan-4-yl)-6-methylheptanenitrile typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol, in the presence of an acid catalyst like sulfuric acid.
Attachment of the Heptanenitrile Chain: The nitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the heptane chain is replaced by a cyanide ion (CN⁻) under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalysts: The use of specific catalysts can enhance the efficiency of the reactions, reducing the need for harsh conditions and minimizing by-products.
化学反应分析
Types of Reactions
3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used for reduction reactions.
Nucleophiles: Cyanide ions (CN⁻), hydroxide ions (OH⁻), or other nucleophiles can be used in substitution reactions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanenitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with desired properties, such as polymers or resins.
作用机制
The mechanism by which 3-(2,2-Dimethyloxan-4-yl)-6-methylheptanenitrile exerts its effects depends on its specific application:
Biological Systems: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Chemical Reactions: In chemical synthesis, the compound’s reactivity is influenced by the electronic and steric properties of its functional groups, guiding the formation of specific products.
相似化合物的比较
Similar Compounds
- 3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propylamine
- 3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-mercapto-4(3H)-quinazolinone
属性
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-6-methylheptanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO/c1-12(2)5-6-13(7-9-16)14-8-10-17-15(3,4)11-14/h12-14H,5-8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZSHGGMQFMXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CC#N)C1CCOC(C1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4235357.png)
![2-{[(benzylthio)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B4235364.png)
![8-(3-chloro-4-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4235370.png)

![4-({5-[(phenylthio)methyl]-2-furoyl}amino)phenyl thiocyanate](/img/structure/B4235382.png)

![N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-4-PROPANAMIDOBENZAMIDE](/img/structure/B4235413.png)
![1-(2-methoxyphenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B4235418.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B4235440.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-methylbenzenesulfonamide](/img/structure/B4235441.png)

![N-{4-[(allylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4235456.png)
![5-chloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4235462.png)
